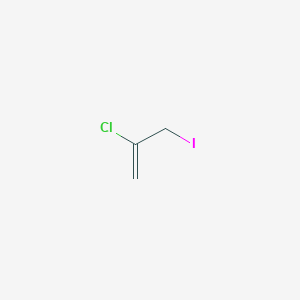

2-Chloro-3-iodoprop-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-iodoprop-1-ene is an organohalogen compound with the molecular formula C3H4ClI It is characterized by the presence of both chlorine and iodine atoms attached to a three-carbon propene chain

Wirkmechanismus

Target of Action

This compound is a halogenated alkene, and such compounds are often involved in various chemical reactions due to the presence of reactive halogen atoms . .

Mode of Action

Halogenated alkenes, in general, can participate in addition reactions with nucleophiles, which could potentially lead to modifications of biomolecules

Biochemical Pathways

Given its chemical structure, it might be involved in halogenation reactions or serve as a precursor for other compounds

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to cross biological membranes easily, but its actual bioavailability and pharmacokinetic profile would depend on many factors, including its interactions with proteins and other biomolecules .

Result of Action

The molecular and cellular effects of 2-Chloro-3-iodoprop-1-ene’s action are currently unknown. Based on its chemical structure, it could potentially react with various biomolecules, leading to modifications that could affect cellular functions . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoprop-1-ene typically involves the halogenation of allyl chloride. One common method is the reaction of allyl chloride with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkynes or other unsaturated compounds.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Major Products:

Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.

Addition Reactions: Products include dihalogenated compounds or haloalkanes.

Elimination Reactions: Products include alkynes or other unsaturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-iodoprop-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-bromoprop-1-ene: Similar structure but with a bromine atom instead of iodine.

2-Chloro-3-fluoroprop-1-ene: Similar structure but with a fluorine atom instead of iodine.

2-Bromo-3-iodoprop-1-ene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-3-iodoprop-1-ene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of a wide range of products, making it a valuable compound in organic synthesis.

Biologische Aktivität

2-Chloro-3-iodoprop-1-ene (CAS Number: 39557-31-8) is an organic compound characterized by the presence of both chlorine and iodine atoms. This unique halogenated structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

The molecular formula for this compound is C₃H₄ClI, with a molecular weight of approximately 202.42 g/mol. The compound's structure allows it to participate in various chemical reactions, which can lead to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄ClI |

| Molecular Weight | 202.42 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 2.1739 |

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group. This property allows it to interact with various biomolecules, including proteins and nucleic acids.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds like this compound may exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that halogenated alkenes can induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways and cellular functions.

Case Studies and Research Findings

Recent studies have explored the biological implications of halogenated compounds similar to this compound.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated various halogenated alkenes for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds with similar structures exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Eigenschaften

IUPAC Name |

2-chloro-3-iodoprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHVKZJTOVHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CI)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-31-8 |

Source

|

| Record name | 2-chloro-3-iodoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.